N-(1-Aminospiro[3.3]heptan-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide;hydrochloride
Description
Properties
IUPAC Name |
N-(1-aminospiro[3.3]heptan-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3.ClH/c18-14-10-15(17(14)5-1-6-17)19-16(20)11-3-4-12-13(9-11)22-8-2-7-21-12;/h3-4,9,14-15H,1-2,5-8,10,18H2,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFPMQJZLQMGKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2NC(=O)C3=CC4=C(C=C3)OCCCO4)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-Aminospiro[3.3]heptan-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide;hydrochloride is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H25ClN2O2
- Molecular Weight : 336.86 g/mol
- CAS Number : 2418675-68-8
- IUPAC Name : N-(1-Aminospiro[3.3]heptan-3-yl)-2-(3,4-dihydro-1H-isochromen-7-yl)acetamide;hydrochloride
Research indicates that this compound acts primarily as a Janus kinase (JAK) inhibitor , which plays a crucial role in the signaling pathways of various cytokines and growth factors. By inhibiting JAK, the compound may modulate immune responses and inflammatory processes.
Antiinflammatory Effects
Several studies have demonstrated the anti-inflammatory properties of this compound. In vitro assays showed significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines treated with the compound.
Analgesic Properties
In animal models, this compound exhibited analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The pain relief was attributed to its ability to inhibit both peripheral and central pain pathways.
Case Studies
-
Study on Inflammatory Bowel Disease (IBD) :
- Objective : To evaluate the efficacy of the compound in reducing inflammation in IBD models.
- Findings : Treated animals showed a significant decrease in colon inflammation markers and improved histological scores compared to controls.
-
Chronic Pain Model :
- Objective : Assess the analgesic effects in chronic pain conditions.
- Results : The compound demonstrated a dose-dependent reduction in pain behaviors, suggesting potential for chronic pain management.
Data Table: Summary of Biological Activities
Scientific Research Applications
Therapeutic Applications
1.1 Pain Management and Inflammation
Recent studies have indicated that compounds similar to N-(1-Aminospiro[3.3]heptan-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide;hydrochloride exhibit significant potential in managing pain and inflammation. This compound has been evaluated for its efficacy in reducing symptoms associated with inflammatory bowel disease (IBD) models, suggesting a role in modulating inflammatory pathways .
1.2 Neurological Disorders
The compound's structural characteristics suggest potential applications in treating neurological disorders. Its ability to interact with specific receptors may lead to neuroprotective effects, making it a candidate for further exploration in conditions such as Alzheimer's disease and multiple sclerosis.
Biochemical Mechanisms
2.1 Receptor Interactions
This compound is believed to interact with various receptor systems, particularly those involved in pain perception and inflammation regulation. It has been shown to affect the activity of EP2 and EP4 receptors, which are critical in mediating inflammatory responses .
2.2 Molecular Pathways
The compound's influence on molecular signaling pathways makes it a subject of interest for studies aimed at understanding its mechanisms of action at the cellular level. Research indicates that it may modulate pathways related to phosphoinositides, which play essential roles in cellular signaling .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues
N-(3-Aminospiro[3.3]heptan-1-yl)-1,2-dihydroacenaphthylene-5-carboxamide hydrochloride
- Key Differences: Replaces the benzodioxepine ring with a dihydroacenaphthylene group.
- Safety Profile : Requires stringent handling protocols, including storage at low temperatures, avoidance of moisture, and use of personal protective equipment (PPE) due to risks of skin/eye irritation and environmental toxicity .
N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide;hydrochloride
- Key Differences : Features a phenylacetamide side chain instead of benzodioxepine. The phenyl group may improve metabolic stability compared to heterocyclic systems.
- Commercial Availability : Supplied globally by multiple vendors (e.g., Angelini Fine Chemicals, Italy; Cactus Botanics, China), indicating research or preclinical interest .
Benazepril Hydrochloride
- Key Differences: A non-spiro ACE inhibitor with a benzazepine core and carboxylate group. Demonstrates the therapeutic relevance of carboxamide derivatives in hypertension management.
- Regulatory Status: Not listed in hazardous chemical directories, suggesting a favorable safety profile for clinical use .
Azilsartan Medoxomil
- Key Differences : A benzimidazole-based angiotensin II receptor blocker (ARB) with a 1,2,4-oxadiazolone ring. Highlights the role of carboxamide bioisosteres in improving pharmacokinetics .
Comparative Analysis Table
Key Observations
Spirocyclic Advantage : Spiro[3.3]heptane-containing compounds (target compound, ) exhibit conformational rigidity, which may enhance target selectivity and reduce off-effects compared to flexible analogues like Benazepril.
Benzodioxepine vs. Acenaphthylene : The benzodioxepine ring in the target compound offers balanced lipophilicity and oxygen heteroatoms for hydrogen bonding, whereas acenaphthylene in prioritizes hydrophobic interactions.
Safety and Handling: Hydrochloride salts universally require moisture-free storage and PPE (e.g., ), contrasting with non-salt forms like Azilsartan Medoxomil.
Commercial Trends : Global supplier networks for spirocyclic derivatives (e.g., ) suggest growing interest in these scaffolds for drug discovery.
Q & A
Q. Table 1: Key Characterization Parameters
| Technique | Parameter | Expected Outcome |
|---|---|---|
| ¹H NMR | δ 1.2–3.5 (spiro protons) | Integration matches structure |
| HPLC | Retention time | Single peak (≥98% purity) |
| HRMS | Molecular ion | [M+H]⁺ = Calculated m/z ± 0.001 |
Basic Question: How should stability studies be designed to assess this compound under varying storage conditions?
Answer:
Stability protocols should follow ICH guidelines, focusing on:
- Temperature/Humidity Stress : Store samples at -20°C (long-term), 4°C (short-term), and 25°C/60% RH (accelerated) to monitor degradation .
- Analytical Monitoring : Use HPLC to track impurity profiles over time. For example, a ≥5-year stability claim (as in ) requires quarterly testing for hydrolytic or oxidative byproducts.
- Light Sensitivity : Conduct photostability studies under ICH Q1B conditions to evaluate structural integrity.
Q. Table 2: Stability Study Design
| Condition | Duration | Key Metrics |
|---|---|---|
| -20°C (dark) | 60 months | Purity ≥98%, no new impurities |
| 25°C/60% RH | 6 months | ≤0.5% degradation products |
| 40°C/75% RH | 3 months | Identify major degradation pathways |
Advanced Question: How can computational methods optimize reaction conditions for scalable synthesis?
Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental feedback:
- Reaction Path Search : Use software like GRRM to predict intermediates and transition states, reducing trial-and-error in catalyst selection .
- AI-Driven Optimization : Train machine learning models on reaction yield data (e.g., temperature, solvent polarity) to recommend optimal conditions. COMSOL Multiphysics can simulate mass transfer limitations in large-scale reactors .
- High-Throughput Screening : Design a factorial experiment (e.g., 2³ design) varying catalysts, solvents, and temperatures to identify critical factors .
Q. Table 3: Factorial Design Variables
| Factor | Levels (-1, +1) | Response (Yield %) |
|---|---|---|
| Catalyst | Pd/C vs. Ni | 65–85% |
| Solvent | DMF vs. THF | 70–80% |
| Temperature | 80°C vs. 100°C | 75–90% |
Advanced Question: How to resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions (e.g., unexpected NOE correlations or MS fragments) require:
- Multi-Technique Validation : Cross-validate NMR data with 2D experiments (COSY, HSQC) and X-ray crystallography if crystalline.
- Theoretical Modeling : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes .
- Impurity Profiling : Use LC-MS/MS to rule out isomeric byproducts or co-eluting impurities .
Methodological Question: What strategies ensure reproducibility in purity validation across labs?
Answer:
- Standardized Protocols : Adopt CRDC guidelines (e.g., RDF2050104 for separation technologies) for HPLC column selection and gradient elution .
- Inter-Lab Calibration : Share certified reference materials (CRMs) and validate methods via round-robin testing.
- Data Integrity : Use encrypted ELNs (Electronic Lab Notebooks) to ensure traceability and prevent data manipulation .
Advanced Question: How to design a study analyzing the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding affinities to receptors (e.g., GPCRs).
- In Vitro Assays : Pair SPR (Surface Plasmon Resonance) with fluorescence polarization to validate binding kinetics.
- Contradiction Analysis : If in silico and in vitro results conflict, apply free-energy perturbation (FEP) calculations to refine binding models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
